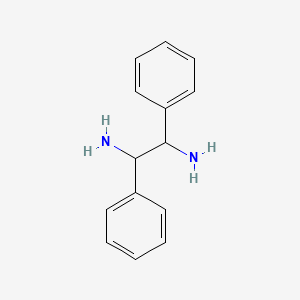

1,2-Diphenylethane-1,2-diamine

Overview

Description

Synthesis Analysis

1,2-Diphenylethane-1,2-diamine can be synthesized through various methods, including Friedel-Crafts alkylation, benzyl coupling reactions, alkylation of benzene with ethylene oxide, and the reduction of benzoin. These processes highlight the compound's versatility as an organic synthetic intermediate in producing a range of polymeric materials and other complex organic molecules (Tang Zhong-feng, 2010).

Molecular Structure Analysis

The molecular structure of 1,2-diphenylethane has been thoroughly investigated using techniques like gas-phase electron diffraction, revealing its predominance in the antiperiplanar form. Detailed geometrical parameters obtained from these studies provide a comprehensive understanding of its structural dynamics (Q. Shen, 1998).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including as a chiral solvating agent for analyzing the enantiomeric purity of chiral carboxylic acids via 1H NMR. Its effectiveness is attributed to the anisotropy of its aromatic rings, which influences the diastereotopic resonances observed in NMR analysis (R. Fulwood & D. Parker, 1994).

Physical Properties Analysis

The physical properties of this compound derivatives, including polyurethanes and polyimides, have been extensively studied. These materials exhibit semicrystalline and amorphous structures, highlighted by various characterization techniques such as FTIR, UV-Vis, and NMR spectroscopy. Their acoustic properties and solubility parameters have been calculated, showcasing their potential in high-performance material applications (A. Raghu et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity in metal-catalyzed diamination reactions, underscore its significance in synthesizing biologically active natural products and pharmaceutical agents. These reactions are crucial for constructing chiral 1,2-diamines, widely used in asymmetric synthesis and catalysis (F. Cardona & A. Goti, 2009).

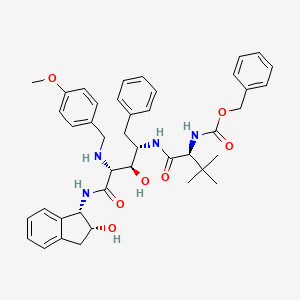

Scientific Research Applications

NMR Chiral Solvating Agent for Chiral Carboxylic Acids : (1R,2R)-1,2-diphenylethane-1,2-diamine is effective as a chiral solvating agent (CSA) in 1H NMR analysis for determining the enantiomeric purity of chiral carboxylic acids. The study highlights its use in analyzing a range of acids including α-arylpropanoic and α-halo carboxylic acids (Fulwood & Parker, 1994).

Catalytic Properties for Asymmetric Hydrogenation : A water-soluble version of N,N'-dimethyl-1,2-diphenylethane-1,2-diamine was synthesized and its catalytic properties, as an iridium complex, were investigated for asymmetric hydrogenation of ketones under biphasic conditions (Maillet et al., 2002).

Enantioselective Hydrosilylation of Imines : Zinc acetate complexes with diphenylethanediamine (DPEDA)-derived ligands were used as enantioselective catalysts for the hydrosilylation of various imines, achieving high stereoselectivity and excellent yields (Bezłada, Szewczyk, & Młynarski, 2016).

Asymmetric Transfer Hydrogenation of Ketones : Tridentate ligands based on 1,2-diphenylethane-1,2-diamine structure were used in asymmetric transfer hydrogenation of ketones, yielding alcohols with high enantioselectivity (Darwish, Wallace, Clarkson, & Wills, 2013).

Organocatalysis for Asymmetric Diels–Alder Reaction : Bisammonium salts of mono-N-alkylated chiral 1,2-diamino-1,2-diphenylethane (DPEN) were used in catalytic asymmetric Diels–Alder reactions, demonstrating high selectivity and enantioselectivity (Kim, Lee, Lee, Ko, & Ha, 2005).

Chiral Derivatisation for NMR Analysis : Simple chiral derivatisation protocols involving this compound were described for determining enantiopurity using 1H NMR spectroscopic analysis (Kelly, Bull, & James, 2008).

Future Directions

: Woods, J. M., Pennington, J. P., & Stobaugh, J. F. (2015). The Derivatization of Proquinoidal Analytes with 1,2-Diphenylethane-1,2-diamine (DPE) and Benzylamine (BA): An Investigation of Products, Yields, Kinetics, and Reagent Selectivity. Chromatographia, 78(1-2), 163–178. Read more : this compound: an effective NMR chiral solvating agent. Chemical Communications, 1994, 57-58. Read more

Mechanism of Action

Target of Action

1,2-Diphenylethane-1,2-diamine (DPE) primarily targets chiral carboxylic acids . It also interacts with 5-hydroxyindoles, catecholamines, and catechols .

Mode of Action

DPE interacts with its targets through a process known as fluorogenic derivatization . This process is mediated by the presence of an oxidant such as potassium hexacyanoferrate . The interaction results in the formation of derivatization products , which are used for the bioanalysis of biologically important substances .

Biochemical Pathways

The interaction of DPE with its targets affects the derivatization of 5-hydroxyindoles, catecholamines, and catechols . The reaction of DPE with these substances forms the same product for each respective analyte in equivalent yields, albeit with differing reaction rates . The two reagents result in the formation of related but different products formed at different rates and yields in the derivatization of 4-methylcatechol .

Pharmacokinetics

It is known that dpe can be prepared from benzil by reductive amination . It can be obtained as both the chiral and meso diastereomers, depending on the relative stereochemistry of the two CHPhNH2 subunits .

Result of Action

The result of DPE’s action is the formation of derivatization products . These products are used for the bioanalysis of biologically important substances . The products for each analyte class resulting from reaction of either reagent are either re-examined or established, via synthesis of authentic product standards .

Action Environment

The action of DPE is influenced by several environmental factors. The effect of temperature, stoichiometry, acid enantiomeric purity, concentration, and solvent on the observed shift non-equivalence was studied . The structure of the CSA was varied systematically and the observed non-equivalence with 1, may be attributed to the anisotropy of the second aryl ring which is proximate to the substituents α to the carboxylic acid group .

properties

IUPAC Name |

1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5700-60-7, 951-87-1, 16635-95-3 | |

| Record name | meso-1,2-Diphenylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC180201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, 1,2-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16635-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1,2-Diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 1,2-Diphenylethane-1,2-diamine is C14H16N2, and its molecular weight is 212.29 g/mol.

A: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and circular dichroism (CD) spectroscopy have been used to determine its structure, purity, and absolute configuration. []

A: this compound is frequently employed as a chiral building block for ligands used in asymmetric catalysis. It has proven effective in reactions like asymmetric transfer hydrogenation [, , , ], asymmetric Mannich reactions [], asymmetric aldol reactions [], and asymmetric Michael additions [, , , ]. Its derivatives have also shown promise in catalyzing asymmetric epoxidations [, ] and Henry reactions [, ].

A: The chirality of this compound is crucial for enantioselectivity. When incorporated into ligands, it creates a chiral environment around the metal center of the catalyst. This chiral environment favors the formation of one enantiomer of the product over the other, leading to asymmetric induction and enantiomeric excess (ee). [, , , , , , , , , ]

A: In the asymmetric transfer hydrogenation of ketones catalyzed by ruthenium complexes bearing this compound-based ligands, the diamine moiety typically acts as a proton shuttle. This facilitates the transfer of a hydride from the hydrogen donor (e.g., isopropanol) to the ketone substrate, leading to the formation of the chiral alcohol product. [, , ]

A: Yes, computational techniques, such as density functional theory (DFT) calculations and quantitative structure-activity relationship (QSAR) modeling, have been employed to investigate this compound and its derivatives. These studies aim to understand the relationship between the structure of the catalyst, reaction mechanism, and enantioselectivity. [, ]

A: Research demonstrates that modifications to the this compound framework can significantly influence its catalytic properties. For instance, introducing bulky substituents on the phenyl rings or nitrogen atoms can enhance enantioselectivity by creating a more sterically hindered environment around the catalytic center. [, , , , ]

A: Characterization commonly involves NMR spectroscopy, IR spectroscopy, and mass spectrometry (MS). For chiral analysis, techniques like chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC) are employed to determine enantiomeric purity. [, , ]

A: Yes, other chiral diamines, such as cyclohexane-1,2-diamine and 1,3-diphenylpropane-1,3-diamine, have also been explored as building blocks for chiral ligands and catalysts. [, ] The choice of the diamine scaffold often depends on the specific reaction and desired properties of the catalyst.

A: A significant milestone was the development of efficient methods for the synthesis and resolution of enantiomerically pure this compound. [] This breakthrough paved the way for its extensive use in asymmetric synthesis. Another notable advancement is the continuous development of novel this compound-derived ligands and catalysts with improved activity, selectivity, and stability for a wider range of catalytic applications. [, , , , , , , , , ]

A: While the provided research focuses on catalytic applications, this compound's structural features and its ability to form metal complexes make it promising for various fields. For example, its derivatives have been investigated for potential use in medicinal chemistry as Kv1.5 blockers for treating atrial fibrillation. [] Additionally, its ability to chelate metal ions suggests potential applications in materials science, such as sensors and imaging agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)

![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)

![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)

![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)